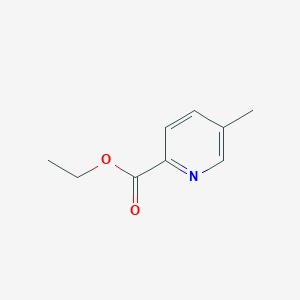

Ethyl 5-methylpicolinate

概述

描述

准备方法

Synthetic Routes and Reaction Conditions: Ethyl 5-methylpicolinate can be synthesized through various methods. One common synthetic route involves the esterification of 5-methylpicolinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis .

化学反应分析

Types of Reactions: Ethyl 5-methylpicolinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-methylpicolinic acid, while reduction can produce 5-methylpicolinyl alcohol .

科学研究应用

Ethyl 5-methylpicolinate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: this compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals

作用机制

The mechanism of action of ethyl 5-methylpicolinate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

相似化合物的比较

Ethyl picolinate: Lacks the methyl group at the 5-position, resulting in different chemical and biological properties.

Methyl picolinate: Contains a methyl ester group instead of an ethyl ester group, affecting its reactivity and applications.

5-Methylpicolinic acid: The carboxylic acid form of ethyl 5-methylpicolinate, with distinct chemical behavior and uses.

Uniqueness: this compound is unique due to the presence of both an ethyl ester group and a methyl group on the pyridine ring. This combination of functional groups imparts specific reactivity and biological activity, making it valuable in various research and industrial applications .

生物活性

Ethyl 5-methylpicolinate (EMP), a derivative of picolinic acid, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by relevant research findings and data.

Overview

This compound is characterized by the presence of both an ethyl ester group and a methyl group on the pyridine ring, which contributes to its unique chemical reactivity and biological properties. It is synthesized through various methods, often involving the reaction of picolinic acid derivatives with alcohols under acidic conditions.

The biological activity of EMP is primarily attributed to its interaction with various molecular targets. Similar compounds have been shown to modulate:

- Voltage-gated ion channels

- Gamma-aminobutyric acid (GABA)-mediated neurotransmission

- Glutamate-mediated excitatory neurotransmission

These interactions suggest that EMP may influence neuronal activity and cellular metabolism, potentially leading to neuroprotective effects or modulation of inflammatory responses.

Pharmacokinetics

Research indicates that EMP exhibits high gastrointestinal absorption and is permeable to the blood-brain barrier (BBB). This property enhances its potential as a neuroactive compound. The pharmacokinetic profile suggests that EMP could achieve effective concentrations in central nervous system (CNS) tissues following oral administration.

Antimicrobial Properties

Studies have highlighted the antimicrobial potential of EMP against various pathogens. It has been particularly noted for its effectiveness against ESKAPE pathogens, which are notorious for their antibiotic resistance. The mechanism may involve interference with bacterial fatty acid biosynthesis pathways, specifically inhibiting enzymes critical for bacterial survival.

Anti-inflammatory Effects

EMP's structural similarity to other anti-inflammatory agents suggests it may possess similar properties. Research has indicated that compounds within this class can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies and Research Findings

- Antibacterial Activity : A study demonstrated that EMP exhibited significant inhibitory effects on the growth of antibiotic-resistant bacteria, suggesting its potential as a lead compound in developing new antibacterial agents.

- Neuroprotective Effects : In vitro studies have shown that EMP can enhance GABAergic transmission, which may contribute to its neuroprotective effects in models of neurodegeneration.

- Enzyme Inhibition : Research indicates that EMP can inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications in metabolic disorders.

Comparative Analysis with Similar Compounds

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| Ethyl Picolinate | Lacks methyl group at 5-position | Different pharmacological profile |

| Methyl Picolinate | Contains a methyl ester group | Varies in reactivity and applications |

| 5-Methylpicolinic Acid | Carboxylic acid form | Distinct chemical behavior and uses |

| Ethyl 6-Bromo-5-Methylpicolinate | Brominated variant | Notable enzyme inhibition properties |

This table illustrates the uniqueness of EMP relative to structurally similar compounds, emphasizing its specific biological activities.

常见问题

Basic Research Questions

Q. What are the optimal synthetic pathways for Ethyl 5-methylpicolinate, and how can reaction conditions (e.g., solvent, catalyst, temperature) be systematically optimized?

- Methodological Answer: Use Design of Experiments (DoE) to evaluate variables like solvent polarity, catalyst loading, and reaction time. For example, a fractional factorial design can identify critical parameters, while response surface methodology (RSM) refines optimal conditions. Literature precedent for analogous picolinate ester syntheses should guide initial conditions (e.g., acid-catalyzed esterification vs. transesterification) . Characterization via NMR, HPLC, and mass spectrometry validates purity and yield .

Q. How can researchers resolve discrepancies in reported spectroscopic data (e.g., NMR shifts) for this compound across different studies?

- Methodological Answer: Cross-reference data with standardized databases (e.g., SciFinder, Reaxys) and replicate analyses under controlled conditions. Variations may arise from solvent effects, impurities, or instrument calibration. Report experimental details (e.g., solvent, internal standard) to ensure reproducibility .

Q. What in silico tools are suitable for predicting the physicochemical properties (e.g., logP, solubility) of this compound?

- Methodological Answer: Use software like ACD/Labs, ChemAxon, or COSMO-RS to compute properties. Validate predictions with experimental data (e.g., shake-flask method for logP). Discrepancies >10% warrant re-evaluation of force fields or solvation models .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in catalytic reactions or biological systems (e.g., enzyme inhibition)?

- Methodological Answer: Employ kinetic isotope effects (KIE), stopped-flow spectroscopy, or X-ray crystallography to probe reaction mechanisms. For biological targets, use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. What strategies address contradictory findings in the bioactivity of this compound across cell-based vs. in vivo models?

- Methodological Answer: Conduct dose-response studies to compare pharmacokinetic profiles (e.g., bioavailability, metabolic stability). Use LC-MS/MS to quantify parent compound and metabolites in plasma/tissue. Confounding factors like species-specific metabolism or cell line variability should be documented .

Q. How can researchers design a PICOT framework to investigate this compound’s therapeutic potential?

- Example PICOT:

- P opulation: In vitro models of inflammation (e.g., LPS-stimulated macrophages).

- I ntervention: this compound at IC50 concentrations.

- C omparison: Dexamethasone or vehicle control.

- O utcome: Reduction in pro-inflammatory cytokines (IL-6, TNF-α) via ELISA.

- T ime: 24-hour exposure.

- Rationale: Aligns with gaps in literature on picolinate derivatives’ anti-inflammatory mechanisms .

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data of this compound?

- Methodological Answer: Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC50/EC50. For low sample sizes, apply Bayesian hierarchical models to reduce uncertainty. Report 95% confidence intervals and adjust for multiple comparisons (e.g., Bonferroni correction) .

Q. Data Integrity and Reproducibility

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis for preclinical studies?

- Methodological Answer: Implement Good Laboratory Practices (GLP), including strict quality control (QC) protocols:

- Raw Materials : Certify supplier purity (e.g., ≥98% via CoA).

- Process Controls : Monitor reaction progress with in-line FTIR or GC.

- Final Product : Use orthogonal characterization (e.g., NMR, elemental analysis) .

Q. What ethical considerations apply to in vivo studies involving this compound?

- Methodological Answer: Follow ARRIVE 2.0 guidelines for experimental design and reporting. Obtain institutional animal care committee (IACUC) approval, and include humane endpoints (e.g., tumor size limits). Justify sample size using power analysis to minimize unnecessary animal use .

Q. Cross-Disciplinary Applications

Q. How can computational chemistry (e.g., DFT, molecular docking) enhance understanding of this compound’s reactivity or target interactions?

- Methodological Answer: Perform density functional theory (DFT) calculations to map electron density and reactive sites. For docking, use AutoDock Vina with flexible ligand/rigid receptor protocols. Validate predictions with mutagenesis studies or crystallographic data .

Q. Tables for Key Methodological Comparisons

| Parameter | Basic Research Focus | Advanced Research Focus |

|---|---|---|

| Synthesis Optimization | DoE, RSM | Mechanistic KIE studies |

| Bioactivity Analysis | IC50 determination | SPR/ITC binding kinetics |

| Data Analysis | Descriptive statistics | Bayesian hierarchical models |

| Ethical Compliance | Basic QC protocols | ARRIVE 2.0 guidelines |

属性

IUPAC Name |

ethyl 5-methylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-3-12-9(11)8-5-4-7(2)6-10-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURWMBHAPRCRJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30482097 | |

| Record name | Ethyl 5-methylpicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30482097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55876-82-9 | |

| Record name | Ethyl 5-methylpicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30482097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-methylpyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。